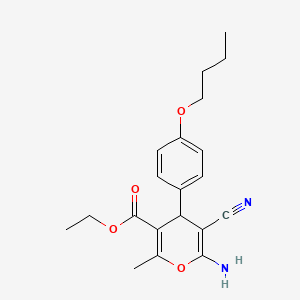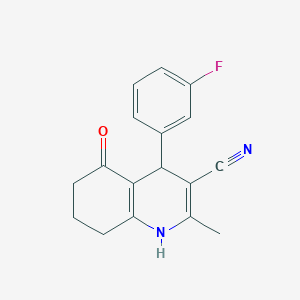![molecular formula C18H21N3O4S B5194702 2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as MSAPB and is a member of the benzamide family of compounds. The purpose of
作用机制
The mechanism of action of MSAPB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and inflammation. MSAPB has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. MSAPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
MSAPB has been shown to have several biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. MSAPB has also been shown to reduce the production of inflammatory cytokines and prostaglandins in animal models of inflammation and pain. In addition, MSAPB has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MSAPB has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and anti-inflammatory activity in cell culture and animal models. However, MSAPB has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MSAPB is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
未来方向
There are several future directions for research on MSAPB. One area of research is to further investigate the mechanism of action of MSAPB, particularly its effects on topoisomerase IIα and COX-2. Another area of research is to investigate the potential use of MSAPB in combination with other anticancer or anti-inflammatory drugs to enhance its therapeutic effects. In addition, future research could investigate the potential use of MSAPB in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
合成方法
The synthesis of MSAPB involves the reaction of 2-aminobenzamide with N-(propylcarbamoyl)chloride followed by reaction with methylsulfonyl chloride. The final product is obtained after purification through recrystallization. The synthesis of MSAPB has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
MSAPB has been studied for its potential therapeutic applications in several scientific research studies. The compound has been shown to have antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. MSAPB has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, MSAPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-12-19-17(22)13-8-4-6-10-15(13)20-18(23)14-9-5-7-11-16(14)21-26(2,24)25/h4-11,21H,3,12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUSVDGJQGZRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)


![[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B5194677.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)
